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Spectroscopic Profile of N,N'-Diethylethylenediamine: A Technical Guide

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Compound of Interest		
Compound Name:	N,N'-Diethylethylenediamine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **N,N'-Diethylethylenediamine** (CAS No. 111-74-0), a key diamine in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for **N,N'-Diethylethylenediamine** is C₆H₁₆N₂, with a molecular weight of 116.20 g/mol .[1][2] Its structure is characterized by a central ethylenediamine core with an ethyl group attached to each nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **N,N'-Diethylethylenediamine** exhibits distinct signals corresponding to the different proton environments in the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.1	Triplet	6H	-CH₂CH₃
~1.5	Singlet (broad)	2H	-NH-
~2.6	Quartet	4H	-CH₂CH₃
~2.7	Singlet	4H	-NH-CH2CH2-NH-

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum shows three distinct carbon signals, consistent with the molecule's symmetry.[1][3]

Chemical Shift (δ) ppm	Assignment
~15.5	-CH₃
~42.0	-CH ₂ CH ₃
~48.0	-NH-CH2CH2-NH-

Infrared (IR) Spectroscopy

The IR spectrum of **N,N'-Diethylethylenediamine** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The spectrum is typically acquired for a neat liquid sample.[1]



Wavenumber (cm⁻¹)	Vibration Type	Functional Group Assignment
~3300 (broad)	N-H Stretch	Secondary Amine (N-H)
2965 - 2850	C-H Stretch	Alkyl (C-H)
~1460	C-H Bend	Methylene (-CH ₂ -)
~1375	C-H Bend	Methyl (-CH₃)
~1100	C-N Stretch	Aliphatic Amine (C-N)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **N,N'-Diethylethylenediamine** results in a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is expected at an m/z of 116.

Key Fragments in the Mass Spectrum

m/z	Proposed Fragment Structure	Fragmentation Pathway
116	[CH3CH2NHCH2CH2NHCH2CH	Molecular Ion
86	[CH3CH2NHCH2CH2]+	Loss of an ethyl radical (•CH2CH3)
58	[CH3CH2NH=CH2]+	Alpha-cleavage, loss of a C₂H₅N radical
44	[CH2=NHCH3]+	Cleavage of the central C-C bond
30	[CH2=NH2]+	Cleavage adjacent to the nitrogen

Experimental Protocols



The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve 5-20 mg of **N,N'-Diethylethylenediamine** in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The sample should be free of particulate matter.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - A higher number of scans will be necessary due to the low natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy (Neat Liquid)

- Sample Preparation: As N,N'-Diethylethylenediamine is a liquid, a neat spectrum can be
 obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by
 using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates or ATR crystal.



- Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance.

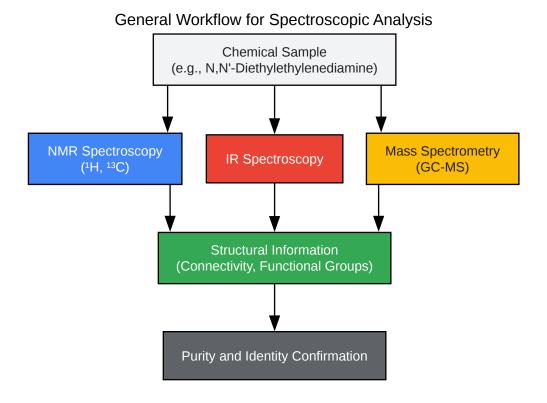
Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute a small amount of **N,N'-Diethylethylenediamine** in a volatile organic solvent (e.g., methanol or dichloromethane).
- Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
- · GC Separation:
 - Inject the diluted sample into the GC.
 - Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the analyte from the solvent and any impurities.
 - A temperature gradient program is typically used to ensure good peak shape and resolution.
- MS Analysis:
 - The eluent from the GC is directed into the MS.
 - The sample is ionized using a standard electron energy (typically 70 eV).
 - The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample like **N,N'-Diethylethylenediamine**.





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Caption: A flowchart of the spectroscopic analysis process.

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